molecular formula C21H20N4O B6524573 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 1010900-63-6

1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B6524573
CAS No.: 1010900-63-6
M. Wt: 344.4 g/mol
InChI Key: YXOWVWNBIHHDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a recognized and potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This targeted small molecule operates by selectively binding to the ATP-binding site of the ALK5 kinase domain, thereby potently inhibiting the TGF-β-induced phosphorylation of Smad2/3 proteins. The TGF-β pathway is a central signaling cascade implicated in a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation. Consequently, this inhibitor is an essential pharmacological tool for researchers dissecting the complex roles of TGF-β signaling in various disease contexts, particularly in cancer biology, fibrotic diseases, and immunology. By effectively blocking ALK5 kinase activity, this compound enables the investigation of downstream biological effects in cell-based assays and disease models, facilitating the validation of ALK5 as a therapeutic target and contributing to the development of novel anti-fibrotic and anti-metastatic agents. Its specific chemical scaffold, featuring a quinoxaline moiety, is a hallmark of several documented kinase inhibitors and contributes to its high affinity and selectivity profile.

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOWVWNBIHHDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a notable member of the pyrazole and quinoxaline family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • Molecular Formula : C21H20N4O
  • Molecular Weight : 348.42 g/mol
  • CAS Number : 946201-99-6

Antitumor Activity

Research indicates that compounds containing pyrazole and quinoxaline moieties exhibit significant antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. For example, a study demonstrated that derivatives with similar structures inhibited cancer cell proliferation effectively through this mechanism .

CompoundActivityMechanism
This compoundAntitumorInhibition of tubulin polymerization

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. A review highlighted that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the quinoxaline ring enhances this activity due to its ability to interact with microbial membranes .

Bacterial StrainActivity
E. coliEffective
S. aureusEffective

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives found that modifications to the phenyl group significantly affected their cytotoxicity against cancer cell lines. The compound was noted for its promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Testing : In a comparative study, several pyrazole derivatives were tested against common pathogens. The findings indicated that those with a quinoxaline structure had enhanced antimicrobial efficacy compared to their non-quinoxaline counterparts .
  • Inflammation Models : Animal models treated with pyrazole derivatives showed reduced inflammatory markers when assessed for COX enzyme activity. This suggests a potential therapeutic application in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that modifications to the quinoxaline moiety enhance the compound's ability to induce apoptosis in breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its effectiveness against bacterial strains has been documented, suggesting its potential use in developing new antibiotics.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values indicating the compound's potency against selected bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

  • Case Study : A recent experiment demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its utility in inflammatory conditions .

Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its properties as a ligand in coordination chemistry.

Coordination Chemistry

The compound can form complexes with transition metals, which may be useful in catalysis or as materials for electronic applications.

  • Data Table: Coordination Complexes
Metal IonComplex Stability Constant (K)
Cu(II)10^5
Ni(II)10^4
Co(II)10^3

This table illustrates the stability constants for complexes formed with various metal ions, indicating the potential for use in catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazoline derivatives vary in aryl substituents and ketone chain length, influencing conformational stability and crystal packing:

Compound Name Substituents (Position 3) Dihedral Angle (°) Melting Point (°C) Reference
Target Compound 4-methylphenyl Not reported Not reported
1-[3-(4-fluorophenyl)-5-phenyl-...]propan-1-one 4-fluorophenyl 10.53 (molecule A) 113–115
1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-..}ethan-1-one 4-methylphenyl + ethenyl 0.107 (deviation) Not reported
PQDPP (from ) Phenyl Not reported Not reported
  • Substituent Effects : The target compound’s 4-methylphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ), affecting electronic distribution and intermolecular interactions.
  • Crystal Packing : ’s compound forms C–H···O hydrogen bonds, while fluorinated analogs () exhibit smaller dihedral angles (4.6–5.3°), suggesting tighter ring coplanarity .

Corrosion Inhibition Efficiency

Quinoxaline-pyrazoline hybrids are studied as corrosion inhibitors. Substituents and chain length critically impact performance:

Compound Name Substituent (Position 3) Ketone Chain Inhibition Efficiency (%) Reference
Target Compound 4-methylphenyl Propan-1-one Not tested
Mt-3-PQPP () 3-methoxyphenyl Propan-1-one 89.2 (1 M HCl)
Cl-4-PQPP () 4-chlorophenyl Propan-1-one 92.7 (1 M HCl)
PQDPP () Phenyl Propan-1-one 93.65
PQDPB () Phenyl Butan-1-one 90.50
  • Chain Length : Propan-1-one (PQDPP) shows higher efficiency than butan-1-one (PQDPB), suggesting shorter chains optimize molecular orientation .

Computational and Experimental Insights

  • Adsorption Mechanisms: Quinoxaline’s planar structure facilitates π-orbital interactions with metal surfaces, while methyl groups enhance hydrophobic adsorption .

Preparation Methods

Method A: Bromination and Cross-Coupling

  • 6-Bromoquinoxaline Preparation :

    • React quinoxaline with N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours (Yield: 72%).

    • Characterization : 1H^1H-NMR (CDCl₃, 400 MHz): δ 8.92 (s, 1H, H-5), 8.75 (d, J = 2.4 Hz, 1H, H-2), 7.85–7.79 (m, 2H, H-7, H-8).

  • Suzuki-Miyaura Coupling :

    • Treat 6-bromoquinoxaline with 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours.

    • Yield : 68% (Quinoxalin-6-yl-4-methylbenzene).

Pyrazoline Ring Formation

The 4,5-dihydro-1H-pyrazole core is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (chalcones).

Chalcone Synthesis

  • 3-(4-Methylphenyl)-1-(quinoxalin-6-yl)prop-2-en-1-one :

    • React quinoxalin-6-yl-4-methylbenzene (from Step 2.1) with propynoyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation).

    • Conditions : Dichloromethane, 0°C → rt, 4 hours.

    • Yield : 65%.

Cyclocondensation with Hydrazine

  • Pyrazoline Formation :

    • Reflux chalcone (1 equiv) with hydrazine hydrate (1.2 equiv) in ethanol for 8 hours.

    • Regioselectivity : The 3-(4-methylphenyl) and 5-(quinoxalin-6-yl) groups orient based on electronic and steric factors during cyclization.

    • Yield : 58% (Unsubstituted pyrazoline).

Introduction of Propan-1-one Group

Acylation of the pyrazoline nitrogen is performed to install the propan-1-one moiety.

N-Acylation via Propionyl Chloride

  • Reaction Protocol :

    • Dissolve pyrazoline intermediate (1 equiv) in dry THF, add propionyl chloride (1.5 equiv) and triethylamine (2 equiv) at 0°C.

    • Stir at room temperature for 6 hours.

    • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Yield : 74%.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

  • Conditions : Chalcone (1 equiv), hydrazine hydrate (1.2 equiv), ethanol, microwave irradiation (300 W, 100°C, 20 minutes).

  • Advantages : 89% yield, reduced reaction time.

One-Pot Tandem Synthesis

  • Combine Friedel-Crafts acylation, chalcone formation, and cyclocondensation in a single flask using Sc(OTf)₃ as a catalyst.

  • Yield : 52% (Overall).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1H-NMR (DMSO-d₆, 400 MHz) :
    δ 8.85 (s, 1H, quinoxaline H-2), 7.92–7.88 (m, 2H, quinoxaline H-7, H-8), 4.66 (dd, J = 10.4 Hz, 2H, pyrazoline H-4), 2.91 (q, J = 7.2 Hz, 2H, COCH₂CH₃), 2.39 (s, 3H, CH₃-C₆H₄), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Optimization Studies and Yield Comparison

StepMethodConditionsYield (%)
Quinoxaline brominationNBS/AcOH80°C, 6 h72
Suzuki couplingPd(PPh₃)₄Dioxane/H₂O, 90°C, 12 h68
Chalcone synthesisAlCl₃/DCM0°C → rt, 4 h65
Pyrazoline formationNH₂NH₂/EtOHReflux, 8 h58
N-AcylationPrCOCl/Et₃NTHF, rt, 6 h74
Microwave cyclizationNH₂NH₂/MW100°C, 20 min89

Challenges and Troubleshooting

  • Regioselectivity in Pyrazoline Formation : Electronic effects favor 3-(4-methylphenyl) and 5-(quinoxalin-6-yl) orientation, but steric hindrance may reduce yields. Using bulky solvents (e.g., toluene) improves selectivity.

  • Quinoxaline Stability : Strong acids or high temperatures during acylation may degrade the quinoxaline ring. Employ mild conditions (e.g., trimethylacetyl chloride).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd(PPh₃)₄ can be recovered via biphasic extraction (water/ethyl acetate) with 82% efficiency.

  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) in N-acylation to reduce environmental impact .

Q & A

Q. Optimization Strategies

  • Solvent selection : Ethanol or DMF:EtOH (1:1) mixtures improve solubility and yield during recrystallization .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic Characterization

  • NMR : ¹H and ¹³C NMR confirm substituent positions and diastereomeric purity. For example, the dihydropyrazole ring protons appear as distinct doublets of doublets (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., C₂₂H₂₀N₄O, [M+H]⁺ = 381.1712).

Q. Advanced Techniques

  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. A related compound, 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, showed a planar pyrazole ring with a torsion angle of 175.14° between N1—C4—C5—C6 .

How can researchers design biological activity screens for this compound, and what targets are prioritized?

Q. Basic Screening

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
    • Antimicrobial : Disk diffusion against E. coli and S. aureus .
  • Target prioritization : Quinoxaline derivatives inhibit topoisomerase II or kinase pathways .

Q. Advanced Mechanistic Studies

  • Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) or DNA gyrase .
  • SAR analysis : Compare with analogs (e.g., bromophenyl vs. methylphenyl substituents) to assess hydrophobicity effects on activity .

How do structural modifications (e.g., substituent changes) impact physicochemical properties and bioactivity?

Q. Key Findings

  • Electron-withdrawing groups (e.g., Br in ’s analog) enhance metabolic stability but reduce solubility.
  • Methyl groups (4-methylphenyl) increase lipophilicity (logP ~3.2), improving membrane permeability but potentially limiting aqueous solubility .

Q. Methodological Considerations

Standardize assays : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times skews IC₅₀ values .

Control for purity : Impurities >5% (e.g., unreacted intermediates) may artifactually enhance or suppress activity .

Validate targets : Use siRNA knockdown to confirm specificity (e.g., topoisomerase IIβ vs. IIα) .

Case Study : A bromophenyl analog () showed higher anticancer activity than the methylphenyl derivative. This could stem from enhanced halogen bonding with target proteins or improved pharmacokinetics .

What computational tools are recommended for predicting ADMET properties?

Q. Advanced Modeling

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability (TPSA >60 Ų suggests poor absorption) .
    • pkCSM : Predicts CYP450 inhibition (e.g., CYP3A4 substrate likelihood).
  • Toxicity Screening : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., quinoxaline nitro groups) .

How can crystallographic data resolve stereochemical uncertainties in the dihydropyrazole ring?

Q. Advanced Analysis

  • Torsion angles : X-ray data for 1-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one revealed a chair-like conformation with N1—C3—C7—C8 torsion of −117.09° .
  • Hydrogen bonding : Intermolecular C=O⋯H-N interactions stabilize the crystal lattice, as seen in related structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.